D,L-O-去甲基文拉法辛-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

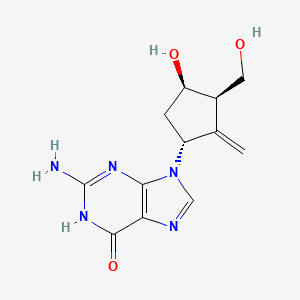

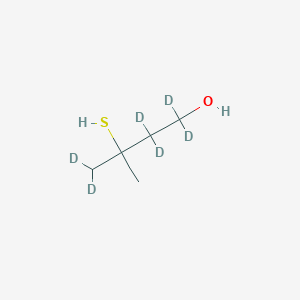

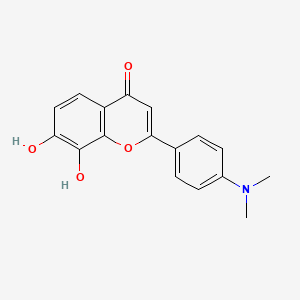

D,L-O-Desmethyl Venlafaxine-d6 is a deuterated metabolite of Venlafaxine . Venlafaxine is a selective serotonin noradrenaline reuptake inhibitor . It can be used as an antidepressant .

Molecular Structure Analysis

The molecular formula of D,L-O-Desmethyl Venlafaxine-d6 is C16H19D6NO2 . Its molecular weight is 269.41 .Chemical Reactions Analysis

D,L-O-Desmethyl Venlafaxine-d6 is a metabolite of Venlafaxine . The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .科学研究应用

Neurology Research

“D,L-O-Desmethyl Venlafaxine-d6” is used in neurology research . It is a certified reference material for highly accurate and reliable data analysis . This compound is used to study the effects of various neurological conditions and to develop potential treatments .

Metabolite Study

“D,L-O-Desmethyl Venlafaxine-d6” is a deuterated metabolite of Venlafaxine . It is used in studies to understand the metabolism of Venlafaxine, which is a derivative of phenylethylamine . This research can help in understanding how the body processes Venlafaxine and can lead to improved drug design and usage .

Neurotransmission Research

Venlafaxine, the parent compound of “D,L-O-Desmethyl Venlafaxine-d6”, is reported to facilitate neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . Therefore, “D,L-O-Desmethyl Venlafaxine-d6” can be used in research to understand these mechanisms better .

Antidepressant Research

“D,L-O-Desmethyl Venlafaxine-d6” can be used as an antidepressant . It is used in research to understand the effects of antidepressants on the brain and to develop new treatments for depression .

Internal Standard in Quantitative Analysis

“D,L-O-Desmethyl Venlafaxine-d6” is an analytical reference standard intended for use as an internal standard for the quantification of O-desmethyl venlafaxine by GC- or LC-MS . This makes it valuable in research and forensic applications .

Clinical Toxicology

“D,L-O-Desmethyl Venlafaxine-d6” is used in clinical toxicology for the quantitation of O-desmethylvenlafaxine levels in urine or isotope dilution methods by LC/MS or GC/MS . This can help in understanding the toxicity levels of Venlafaxine and its metabolites in the body .

作用机制

Target of Action

D,L-O-Desmethyl Venlafaxine-d6 is a deuterated metabolite of Venlafaxine . Venlafaxine is a derivative of phenylethylamine which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . It is also reported to be a weak inhibitor of dopamine reuptake .

Mode of Action

Venlafaxine sequentially inhibits serotonin and norepinephrine reuptake, such that serotonin reuptake is initially inhibited, followed by norepinephrine reuptake inhibition . At its minimal effective dose in depression (75 mg/d), venlafaxine acts as a selective 5-HT reuptake inhibitor .

Biochemical Pathways

The metabolism of venlafaxine occurs by the cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic pathways play a crucial role in the action of D,L-O-Desmethyl Venlafaxine-d6.

Pharmacokinetics

The formation of O-desmethylvenlafaxine is catalyzed by the enzyme CYP2D6 . A high ratio of venlafaxine to O-desmethylvenlafaxine is a marker of low CYP2D6 activity . Other hepatic enzymes (CYP3A4, CYP2C19, and CYP2C9) metabolize venlafaxine and O-desmethylvenlafaxine to minor, less active metabolites .

Result of Action

The result of the action of D,L-O-Desmethyl Venlafaxine-d6 is the facilitation of neurotransmission within the central nervous system via the inhibition of the reuptake of serotonin and norepinephrine . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting a therapeutic effect in conditions such as depression .

Action Environment

The activity of drug-metabolizing enzymes (DME), assessed by a phenotypic approach, can influence the concentrations of Venlafaxine and O-desmethylvenlafaxine, and thus the efficacy and tolerance of Venlafaxine . Environmental factors such as diet, co-administered drugs, and genetic polymorphisms can affect the activity of these enzymes and therefore the pharmacokinetics and pharmacodynamics of D,L-O-Desmethyl Venlafaxine-d6 .

属性

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-RUJHVMJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)